molecular formula C11H14ClNO2 B14841251 5-Chloro-4-cyclopropoxy-2-isopropoxypyridine

5-Chloro-4-cyclopropoxy-2-isopropoxypyridine

Cat. No.: B14841251
M. Wt: 227.69 g/mol
InChI Key: LBPHBEZQXIIPQC-UHFFFAOYSA-N
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Description

5-Chloro-4-cyclopropoxy-2-isopropoxypyridine: is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . This compound is characterized by the presence of a pyridine ring substituted with chloro, cyclopropoxy, and isopropoxy groups. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-cyclopropoxy-2-isopropoxypyridine typically involves the reaction of appropriate pyridine derivatives with chloro, cyclopropoxy, and isopropoxy substituents. One common method involves the halogen-metal exchange followed by borylation

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also prevalent in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-4-cyclopropoxy-2-isopropoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized pyridine compounds .

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-4-cyclopropoxy-2-isopropoxypyridine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its structural features may contribute to the activity of drug candidates targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Chloro-4-cyclopropoxy-2-isopropoxypyridine involves its interaction with specific molecular targets. The chloro, cyclopropoxy, and isopropoxy groups contribute to its binding affinity and selectivity towards these targets. The compound may act by inhibiting or activating certain enzymes or receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

5-chloro-4-cyclopropyloxy-2-propan-2-yloxypyridine

InChI

InChI=1S/C11H14ClNO2/c1-7(2)14-11-5-10(9(12)6-13-11)15-8-3-4-8/h5-8H,3-4H2,1-2H3

InChI Key

LBPHBEZQXIIPQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=C(C(=C1)OC2CC2)Cl

Origin of Product

United States

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